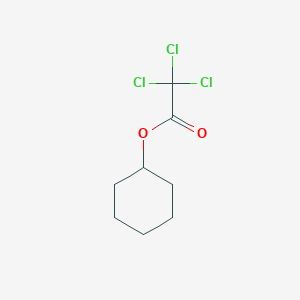
Cyclohexyl trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl trichloroacetate is an organic compound that belongs to the class of esters It is derived from trichloroacetic acid and cyclohexanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with cyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl trichloroacetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form trichloroacetic acid and cyclohexanol.
Reduction: The compound can be reduced to form cyclohexyl acetate and trichloromethane.
Substitution: this compound can undergo nucleophilic substitution reactions, where the trichloroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Trichloroacetic acid and cyclohexanol.
Reduction: Cyclohexyl acetate and trichloromethane.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexyl trichloroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and derivatives.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of cyclohexyl trichloroacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release trichloroacetic acid and cyclohexanol, which may exert their effects through different biochemical pathways. Trichloroacetic acid, for example, is known to precipitate proteins and nucleic acids, making it useful in biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl acetate: An ester derived from acetic acid and cyclohexanol, used as a solvent and in the production of fragrances.
Cyclohexyl formate: An ester derived from formic acid and cyclohexanol, used in organic synthesis and as a flavoring agent.
Cyclohexyl propionate: An ester derived from propionic acid and cyclohexanol, used in the production of perfumes and as a solvent.
Uniqueness
Cyclohexyl trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct chemical properties and reactivity compared to other cyclohexyl esters. Its ability to undergo hydrolysis and nucleophilic substitution reactions makes it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
40410-64-8 |
|---|---|
Formule moléculaire |
C8H11Cl3O2 |
Poids moléculaire |
245.5 g/mol |
Nom IUPAC |
cyclohexyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H11Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h6H,1-5H2 |
Clé InChI |
JHQDTBUIULOZHS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




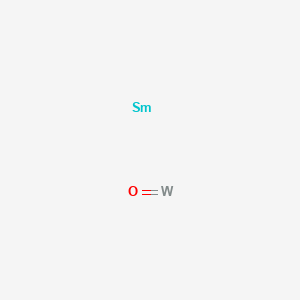

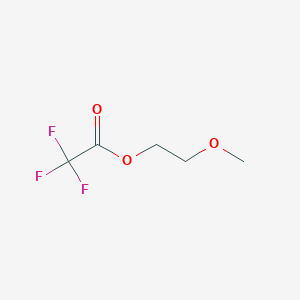
![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
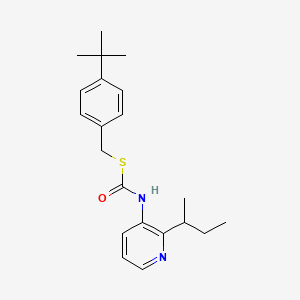
![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
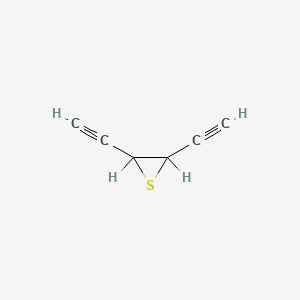
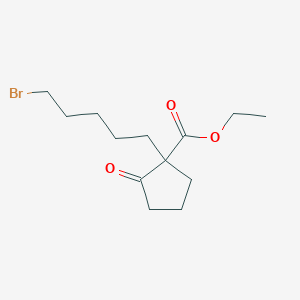
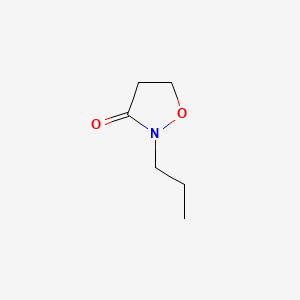
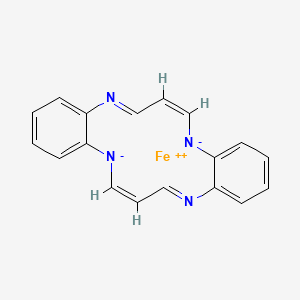
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
